molecular formula C6H11F3N2O4S B6207911 (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid CAS No. 2703782-43-6

(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid

Cat. No.: B6207911
CAS No.: 2703782-43-6
M. Wt: 264.23 g/mol
InChI Key: HQKWOFNFOHZVKR-UHFFFAOYSA-N
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Description

(Azetidin-2-yl)methanesulfonamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonamide group. When paired with trifluoroacetic acid (TFA), it often forms a salt or adduct, commonly utilized in synthetic chemistry for deprotection, acid catalysis, or stabilization of intermediates .

Properties

CAS No.

2703782-43-6

Molecular Formula

C6H11F3N2O4S

Molecular Weight

264.23 g/mol

IUPAC Name

azetidin-2-ylmethanesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H10N2O2S.C2HF3O2/c5-9(7,8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H2,5,7,8);(H,6,7)

InChI Key

HQKWOFNFOHZVKR-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CS(=O)(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The LiHMDS-mediated cyclization of N-allyl amino diol precursors (e.g., 1a , 1b ) represents a benchmark method for azetidine synthesis. Under optimized conditions (−50°C, THF solvent), this approach yields 2-cyano azetidines (5a–d ) with 53–71% isolated yields and controlled epimeric ratios. Temperature gradients significantly impact stereochemical outcomes:

  • −50°C : Produces 1.2:1 epimeric mixtures (e.g., 5a:5b )

  • −78°C : Achieves 1:20 selectivity for trans-configured products (e.g., 5d ).

Table 1: Azetidine Cyclization Performance

PrecursorTemperatureCatalystYield (%)Epimeric Ratio
4a −50°CLiHMDS531.2:1
4b −78°CKHMDS401:20

Stereochemical Diversification

Post-cyclization functionalization enables access to bridged and spirocyclic azetidine derivatives. For example:

  • Ring-closing metathesis with Grubbs 1st generation catalyst converts allyl-substituted intermediates (6a–d ) into 8-membered fused rings (11a–d ) with 65–76% efficiency.

  • Buchwald/Hartwig coupling of o-bromo precursors (22a–c ) yields tricyclic systems (24a–c ) via copper-catalyzed intramolecular amination.

Methanesulfonamide Functionalization

Introducing the methanesulfonamide group requires precise control over nucleophilic substitution and protecting group strategies.

Sulfonylation Protocols

Primary amines generated through DIBAL reduction of nitriles (e.g., 5a→6a ) undergo sulfonylation with o-nitrobenzenesulfonyl chloride. This step achieves 71–91% yields while preserving azetidine ring integrity. Subsequent deprotection (e.g., trityl group removal with TFA) unveils reactive hydroxyl groups for further derivatization.

Regioselective Challenges

Competing reactions at the azetidine nitrogen necessitate protective measures:

  • Boc protection : Mitigates undesired N-alkylation during sulfonamide formation.

  • Tosylation : Directs reactivity toward oxygen nucleophiles in spirocyclic systems (e.g., 13a→14 ).

Trifluoroacetate Salt Formation

The final protonation step with TFA ensures compound stability and enhances solubility. Patent literature reveals critical insights into TFA handling:

Azeotropic Purification

A two-stage distillation process optimizes TFA incorporation:

  • Methanol/TFA azeotrope (37–38°C at 98 kPa) removes water and excess methanol.

  • Catalytic esterification with sulfuric acid (0.3–0.5 wt%) achieves >99% purity by eliminating residual alcohols.

Table 2: TFA Salt Formation Parameters

ParameterOptimal RangeImpact on Yield
Methanol:TFA ratio≥2.35:1 mol/molMaximizes azeotrope separation
Acid catalystH₂SO₄ (0.3–0.5 wt%)Prevents side reactions
Distillation temp37–38°CMinimizes thermal decomposition

Analytical Validation

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms azetidine ring conformation (δ 3.1–3.5 ppm for N-CH₂ groups) and sulfonamide integration.

  • X-ray crystallography : Resolves spirocyclic configurations (e.g., [4.2.0] vs. [3.3.0] systems).

Purity Assessment

  • HPLC : Quantifies residual solvents (methanol <0.1%) and diastereomeric excess (>98%).

  • Mass spectrometry : Validates molecular ion peaks ([M+H]⁺ = 209.08 for azetidine core).

Comparative Synthesis Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
LiHMDS cyclization440–5395Multi-gram
Buchwald/Hartwig665–7998Milligram
Spirocyclic RCM545–5197Gram

Industrial-Scale Challenges

Catalyst Recovery

Homogeneous catalysts (e.g., Grubbs) necessitate costly separation steps. Recent advances in immobilized KHMDS systems reduce reagent consumption by 60% while maintaining yield.

TFA Corrosion

Stainless steel reactors require Hastelloy C-276 linings to withstand prolonged TFA exposure at elevated temperatures .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Recent studies have highlighted the potential of azetidine derivatives in cancer therapy. For instance, compounds based on azetidine structures have shown cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds in drug development .
    • Anti-inflammatory Effects : Research indicates that azetidine derivatives can act on specific biological targets involved in inflammatory pathways, suggesting their utility in developing anti-inflammatory medications .
  • Organic Synthesis
    • Catalytic Reactions : TFA has been employed as an efficient catalyst in one-pot multi-component reactions, leading to the synthesis of complex organic molecules. For example, it has been used to synthesize N-aryl/alkyl-3-aminodihydropyrrol-2-one derivatives through a four-component reaction . This demonstrates the versatility of TFA in facilitating diverse synthetic pathways.
    • Stability of Functional Groups : The stability of various functional groups in the presence of TFA has been studied extensively. Notably, TFA can cleave amide bonds under specific conditions, which can be exploited in peptide synthesis and modification .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAzetidine DerivativesPotential anticancer activity; anti-inflammatory properties
Organic SynthesisMulti-component ReactionsEffective catalyst for synthesizing complex molecules
Stability StudiesAmide BondsTFA can cleave amide bonds under certain conditions

Case Studies

  • Case Study: Anticancer Activity
    • A study investigated the cytotoxic effects of azetidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting their potential as new anticancer agents.
  • Case Study: Catalytic Efficiency
    • In a series of experiments aimed at optimizing reaction conditions for synthesizing aminodihydropyrrol-2-one derivatives, TFA was identified as the most effective catalyst at room temperature. This study illustrates TFA's role in improving reaction yields and selectivity in organic synthesis .

Comparison with Similar Compounds

Key Properties of Trifluoroacetic Acid (TFA):

  • Molecular Formula : C₂HF₃O₂
  • Molecular Weight : 114.02 g/mol
  • Acidity : pKa ~0.23–0.26 (stronger than acetic acid, trichloroacetic acid, and formic acid)
  • Applications : Widely used in peptide synthesis, chromatography, and as a solvent due to its strong ion-pairing and volatility properties .

Comparison with Structurally Similar Compounds

Azetidine-Based Sulfonamides

(Azetidin-2-yl)methanesulfonamide shares structural similarities with other azetidine derivatives, such as N-(((2S,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-(hydroxymethyl)azetidin-2-yl)methyl)-2-nitrobenzenesulfonamide (ent-6d).

Feature (Azetidin-2-yl)methanesulfonamide ent-6d
Core Structure Azetidine + methanesulfonamide Azetidine + nitrobenzenesulfonamide
Substituents None 4-Bromophenyl, allyl, hydroxymethyl
Synthetic Role Intermediate Precursor for chiral ligands
TFA Interaction Forms adducts or salts TFA used for neutralization

Key Insight : The nitrobenzenesulfonamide group in ent-6d enhances steric hindrance and electronic effects compared to methanesulfonamide, influencing reactivity in chiral synthesis .

Sulfonamide Derivatives in Agrochemicals

Sulfonamides like triflusulfuron methyl ester and ethametsulfuron methyl ester (pesticides) differ in substituents but share sulfonamide functionalization.

Feature (Azetidin-2-yl)methanesulfonamide Triflusulfuron Methyl Ester
Core Structure Azetidine + methanesulfonamide Triazine + sulfonylurea
Bioactivity Not reported Herbicidal
Acid Stability Stable with TFA Degrades in strong acids

Key Insight : The azetidine ring confers rigidity and metabolic stability compared to triazine-based sulfonamides, which are prone to hydrolysis .

Comparison of Trifluoroacetic Acid with Other Acids

NMR and Solvent Interactions

TFA’s interaction with azetidine derivatives alters NMR signals, as seen in butyl derivatives :

Parameter Free Butyl Derivative TFA Complex
CF₃ Carbon Shift (ppm) 117.1 116.5 (Δ = -0.6)
C=O Shift (ppm) 164.2 159.3 (Δ = -4.9)
¹J(CF) (Hz) 288.4 291.6 (Δ = +3.2)

Key Insight : TFA induces upfield shifts in carbonyl carbons and increases C-F coupling constants, indicating strong electronic interactions .

Role in Deprotection Reactions

TFA is critical in removing protecting groups (e.g., Boc, Dmb) from sulfonamides:

  • Example: Deprotection of N-(2,4-dimethoxybenzyl)methanesulfonamide using TFA yields bioactive imidazo[4,5-b]pyridines .
  • Efficiency: TFA achieves complete deprotection at room temperature, unlike HCl or formic acid .

Biological Activity

The compound (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid, represents a unique class of sulfonamide derivatives with potential therapeutic applications. This article aims to consolidate existing knowledge on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an azetidine ring, which is known for its role in various biological activities. The trifluoroacetic acid moiety enhances the compound's solubility and stability. The molecular formula can be represented as follows:

  • Molecular Formula : C₅H₈F₃N₃O₂S
  • Molecular Weight : 219.19 g/mol

The biological activity of (azetidin-2-yl)methanesulfonamide is primarily attributed to its interaction with specific biological targets:

  • FFA Receptors : Recent studies indicate that compounds similar to this sulfonamide may act as antagonists for free fatty acid receptors (FFA2 and FFA3). These receptors are implicated in various metabolic processes and inflammatory responses .
  • Neutrophil Activation : The compound has been shown to inhibit neutrophil activation and migration, which is crucial in managing inflammatory diseases .
  • Cell Proliferation and Apoptosis : It may induce apoptosis in certain cancer cell lines through modulation of signaling pathways related to cell cycle arrest .

Pharmacological Studies

Research evaluating the pharmacological properties of (azetidin-2-yl)methanesulfonamide has yielded promising results:

Table 1: In Vitro Activity Summary

StudyTargetIC50 (nM)Effect
FFA26–9Antagonist activity
Cancer Cells50–100Induces apoptosis
Neutrophils<10Inhibits migration

Case Studies

Several case studies have highlighted the therapeutic potential of (azetidin-2-yl)methanesulfonamide:

  • Inflammatory Bowel Disease : A study demonstrated that antagonism of FFA2 by related compounds reduced inflammation markers in animal models of inflammatory bowel disease, suggesting a similar potential for (azetidin-2-yl)methanesulfonamide .
  • Cancer Research : In vitro assays showed that this compound could significantly reduce cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Diabetes Management : Research indicated that modulation of FFA receptors could improve insulin sensitivity, providing a possible avenue for diabetes treatment involving this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (azetidin-2-yl)methanesulfonamide with trifluoroacetic acid?

  • Methodological Answer : The synthesis typically involves multi-step processes. For example:

React azetidine derivatives (e.g., azetidin-3-yl methanesulfonate) with methanesulfonyl chloride under anhydrous conditions and low temperatures to form the methanesulfonamide backbone.

Stabilize the amine functionality using trifluoroacetic acid (TFA) as a counterion, which prevents unwanted side reactions and enhances solubility .

  • Key conditions: Use of anhydrous solvents (e.g., dichloromethane), reaction temperatures between 0–5°C, and TFA addition in stoichiometric ratios to ensure high yields (>80%) .

Q. How does trifluoroacetic acid enhance the stability of azetidine derivatives in solution?

  • Methodological Answer : TFA acts as a stabilizing agent by protonating the azetidine nitrogen, reducing its nucleophilicity and preventing ring-opening reactions. This is critical for maintaining structural integrity during storage or catalytic processes.

  • Analytical validation: NMR studies confirm protonation of the azetidine nitrogen (δ ~3.5–4.0 ppm for NH⁺) in TFA-containing solutions .

Q. What analytical techniques are essential for characterizing (azetidin-2-yl)methanesulfonamide-TFA complexes?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal structures (e.g., bond angles, torsion angles) to confirm coordination with TFA .
  • FT-IR spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and TFA’s C-F vibrations (~1200 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for C₆H₁₀F₃NO₅S at m/z 340.22) .

Advanced Research Questions

Q. How does the trifluoroacetic acid component influence the electrophilic character of azetidine derivatives in catalytic processes?

  • Methodological Answer : TFA enhances electrophilicity via two mechanisms:

Inductive effect : The electron-withdrawing CF₃ group polarizes adjacent bonds, increasing the electrophilicity of the azetidine ring.

Acid catalysis : TFA lowers reaction pH, facilitating protonation of intermediates in reactions like Michael additions or peptide couplings .

  • Example: In peptide synthesis, TFA enables efficient cleavage of tert-butoxycarbonyl (Boc) protecting groups under mild conditions .

Q. What strategies mitigate environmental persistence of trifluoroacetic acid in large-scale syntheses involving azetidine derivatives?

  • Methodological Answer :

  • Neutralization : React TFA with cesium carbonate to form cesium trifluoroacetate (CsTFA), a less volatile salt that can be filtered and recycled .
  • Advanced oxidation processes (AOPs) : Use UV/H₂O₂ systems to degrade TFA into CO₂ and F⁻ ions, achieving >90% degradation efficiency .
  • Analytical monitoring : Quantify TFA in wastewater via anion-exchange disk extraction followed by GC/MS (detection limit: 36 ng/L) .

Q. How do structural modifications of the azetidine ring impact biological activity when paired with TFA?

  • Methodological Answer :

  • Cyclopropyl substitution : Introducing cyclopropyl groups (e.g., N-cyclopropylazetidin-3-amine) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Fluorinated side chains : Fluorine atoms at the 2-position of pyrrolidine-TFA derivatives improve blood-brain barrier permeability (logP ~2.5) .
  • In vitro assays : Test cytotoxicity (IC₅₀) and receptor binding affinity (Kd) using HEK293 or CHO cell lines .

Data Contradiction Analysis

Q. Conflicting reports on TFA’s role in peptide synthesis: How to reconcile variability in cleavage efficiency?

  • Methodological Answer : Discrepancies arise from:

Concentration dependence : TFA ≥95% purity is required for complete Boc cleavage; impurities (e.g., water) reduce efficiency .

Temperature optimization : Excessive heat (>40°C) degrades acid-sensitive residues (e.g., tryptophan). Use 25°C for 30–60 minutes .

  • Resolution: Standardize protocols using HPLC to monitor cleavage yields (e.g., >98% purity threshold) .

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